![molecular formula C8H13NO2 B13543039 3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
3-Aminospiro[3.3]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminospiro[3.3]heptane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core with an amino group at the 3-position and a carboxylic acid group at the 1-position. The spirocyclic structure imparts significant conformational rigidity, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminospiro[3.3]heptane-1-carboxylic acid typically involves the rearrangement of a suitably functionalized precursor. One common method starts with 3-oxocyclobutanecarboxylic acid, which undergoes a Lewis acid-catalyzed rearrangement to form the spiro[3.3]heptane skeleton . The key synthetic step involves the formation of a stabilized oxaphosphetane intermediate during the Wittig reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminospiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Aminospiro[3.3]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a conformationally restricted analogue of amino acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Aminospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s conformational rigidity allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Aminospiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic amino acids, such as:
These compounds share the spirocyclic core but differ in the position and number of functional groups. The unique positioning of the amino and carboxylic acid groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-aminospiro[3.3]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5-6H,1-4,9H2,(H,10,11) |
Clave InChI |
RLCGTKRTCZUOOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CC2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


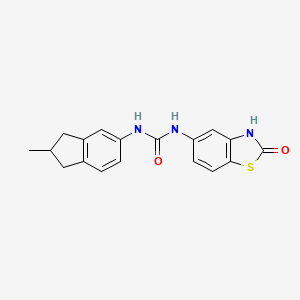
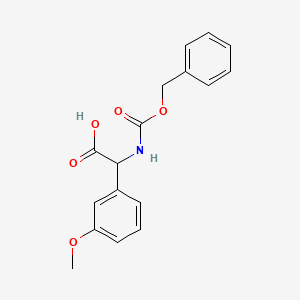




![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
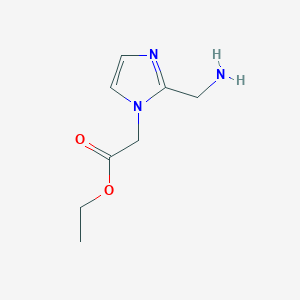
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
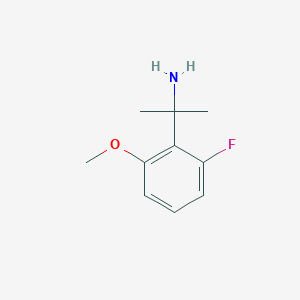
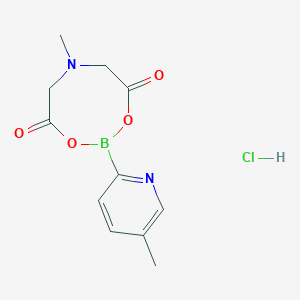
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
